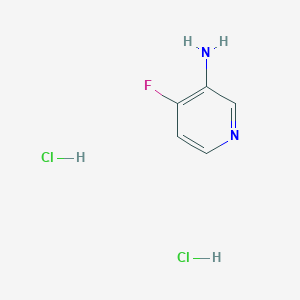

4-Fluoropyridin-3-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoropyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARISSVMWJGRQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 4 Fluoropyridin 3 Amine Dihydrochloride

The chemical and physical properties of 4-Fluoropyridin-3-amine dihydrochloride (B599025) are crucial for its application in synthesis. While detailed experimental data for the dihydrochloride salt is not extensively published, the properties of the parent free amine, 4-Fluoropyridin-3-amine, provide a foundational understanding.

Table 1: Chemical and Physical Properties of 4-Fluoropyridin-3-amine

| Property | Value |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| CAS Number | 1060804-19-4 |

| Appearance | White crystalline solid |

| Melting Point | 140-145 °C |

| Solubility | Soluble in many organic solvents |

Reaction Chemistry and Mechanistic Investigations

Reactivity of the Aminopyridine Moiety

The aminopyridine moiety, specifically the primary amine at the C-3 position, is a versatile functional group that serves as a primary site for molecular elaboration. Its reactivity is typical of an aromatic amine, although modulated by the electronic influence of the fluorine atom and the pyridine (B92270) nitrogen.

The primary amino group of 4-Fluoropyridin-3-amine readily undergoes a variety of functionalization reactions common to aromatic amines. These transformations are fundamental for incorporating the fluoropyridine scaffold into larger, more complex molecules. Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products.

Carbamate Formation: Reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the synthesis of Boc-protected amines, a common strategy in multi-step synthesis to temporarily mask the amine's reactivity. For instance, the protection of the related 3-bromo-4-aminopyridine with a Boc group is a documented step in synthetic pathways, highlighting the feasibility of this transformation. nih.gov

These functionalizations are crucial in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

The nucleophilic nature of the 3-amino group, combined with its position adjacent to a ring carbon, makes it an excellent starting point for the synthesis of fused heterocyclic systems.

Condensation Reactions: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction proceeds via a hemiaminal intermediate, followed by the elimination of water, and is typically catalyzed by acid. libretexts.orgwikipedia.org The formation of the C=N bond is a reversible process, and the reaction is often driven to completion by removing water. wikipedia.org

Cyclization Reactions: More significantly, the aminopyridine structure is a precursor for building fused ring systems like pyrido[3,2-d]pyrimidines or pyrido[3',2':4,5]thieno[3,2-d]triazines. nih.gov These reactions often involve an initial condensation or acylation at the amino group, followed by an intramolecular cyclization. For example, analogous aminothienopyridines have been shown to react with various reagents to construct fused pyrimidine (B1678525) and triazine rings, demonstrating a powerful strategy for generating molecular complexity. nih.gov The synthesis of diverse pyridine-fused heterocycles is a major area of research due to their prevalence in biologically active molecules. bohrium.comias.ac.in

Table 1: Examples of Amine-Based Reactions for Heterocycle Synthesis

| Reaction Type | Reagent(s) | Intermediate/Product Type | Significance |

| Imine Formation | Aldehyde or Ketone | Schiff Base (Imine) | Precursor for further functionalization or reduction to secondary amines. |

| Pyrimidine Annulation | β-Dicarbonyl compound | Fused Pyrimidine Ring | Construction of bicyclic systems with potential biological activity. |

| Triazine Annulation | Nitrous Acid, then Azide | Fused Triazine Ring | Access to complex, nitrogen-rich heterocyclic scaffolds. |

Reactivity of the Fluorine Substituent

The fluorine atom at the C-4 position profoundly influences the electronic properties of the pyridine ring and has its own distinct reactivity profile.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen is electron-withdrawing, making the system significantly less nucleophilic than benzene. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.org

In 4-Fluoropyridin-3-amine, the directing effects of the substituents are in opposition:

The amino group at C-3 is a strongly activating, ortho, para-director. The positions ortho to the amine are C-2 and C-4, while the para position is C-6.

The fluorine atom at C-4 is a deactivating, ortho, para-director. The positions ortho to the fluorine are C-3 and C-5.

The most significant reactivity associated with the fluorine atom in this compound is its ability to act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Halogens at the C-2 and C-4 positions of the pyridine ring are activated toward displacement by nucleophiles because the electronegative ring nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex.

Fluorine is an excellent leaving group in SₙAr reactions, often being more reactive than other halogens. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the fluorine atom.

Numerous studies on related systems demonstrate this reactivity. For example, the fluorine in 3-fluoro-2-nitropyridine (B1302947) is readily displaced by various amines. researchgate.net Similarly, reactions involving the displacement of a fluorine atom from a fluorinated aromatic ring by a nucleophile following a condensation event have been reported. researchgate.net Therefore, the fluorine at C-4 of 4-Fluoropyridin-3-amine (or its derivatives) is expected to be susceptible to substitution by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines).

Table 2: Reactivity of Halogens in Nucleophilic Aromatic Substitution on Pyridine

| Position of Halogen | Activation | Reactivity Order | Common Nucleophiles |

| C-2 | Activated by ring nitrogen | F > Cl > Br > I | R-O⁻, R-S⁻, R₂NH, N₃⁻ |

| C-4 | Activated by ring nitrogen | F > Cl > Br > I | R-O⁻, R-S⁻, R₂NH, N₃⁻ |

| C-3 | Not activated | Very Low | Reaction is rare and requires extreme conditions or activation by other groups. |

Pyridine Ring Transformations and Functionalization

Beyond reactions of the substituents, the pyridine ring itself can undergo transformations that alter its aromatic character. A notable example is the dearomatization-hydrogenation of fluoropyridines to produce highly substituted piperidines. This strategy provides a powerful route to valuable saturated heterocyclic scaffolds that are otherwise difficult to synthesize.

A one-pot, rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed to convert fluoropyridine precursors into all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov This process involves a dearomatization event followed by a complete hydrogenation of the resulting intermediates. nih.gov Such transformations are of significant interest in medicinal chemistry for creating fluorinated piperidine (B6355638) building blocks, which are important motifs in many pharmaceuticals. nih.govmdpi.comresearchgate.net This methodology allows for the conversion of a flat, aromatic system into a complex three-dimensional saturated ring, introducing stereochemical diversity.

Dearomatization-Hydrogenation Processes

Dearomatization is a powerful strategy to convert flat, aromatic N-heterocycles into three-dimensional, saturated structures, which are of significant interest in medicinal chemistry. nih.gov For fluorinated pyridines, this transformation is particularly valuable as it can lead to the synthesis of fluorinated piperidines, important building blocks in drug discovery. nih.gov

A one-pot dearomatization-hydrogenation (DAH) process has been developed for fluorinated pyridines, providing a diastereoselective route to cis-fluorinated piperidines. nih.gov This method overcomes challenges such as catalyst deactivation by the basic nitrogen of the pyridine and potential hydrodefluorination. nih.gov The process typically involves a rhodium-carbene catalyst in the presence of a boron-containing reductant like H-Bpin, followed by hydrogenation. nih.govspringernature.com While the exact borylated-dearomatized intermediates can be elusive and difficult to isolate due to their rapid hydrogenation, their transient formation is supported by NMR studies. nih.gov

The general mechanism for the dearomatization of pyridines often involves the activation of the pyridine ring, making it more susceptible to nucleophilic attack or reduction. mdpi.comnih.gov Metal-free approaches using reagents like amine borane (B79455) have also been shown to be effective for the selective reduction of N-heteroarenes to dihydropyridines. nih.gov In these cases, an activated pyridinium (B92312) species is formed, followed by hydride addition. nih.gov

Table 1: Overview of Dearomatization-Hydrogenation Approaches for Pyridine Derivatives

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| One-pot DAH | Rhodium-carbene catalyst, H-Bpin, H₂ | Highly diastereoselective for cis-products; avoids hydrodefluorination. nih.gov |

| Transfer Hydrogenation | B(C₆F₅)₃, ammonia (B1221849) borane | Catalytic transfer hydrogenation to form piperidines. nih.gov |

| Metal-free Reduction | Amine borane, triflic anhydride | Mild and selective reduction to 1,4- and 1,2-dihydropyridines. nih.gov |

Functionalization via Pyridyne Intermediates

Pyridynes are highly reactive intermediates, analogous to benzynes, that can be generated from suitably substituted pyridines. wikipedia.org They serve as powerful synthons for the introduction of functionality onto the pyridine ring. nih.gov Specifically, 3,4-pyridynes can be generated from precursors like 3-chloro-4-silylpyridines upon treatment with a fluoride (B91410) source. nih.gov

The regioselectivity of nucleophilic attack on unsymmetrical pyridynes is a critical aspect of their synthetic utility. nih.gov Substituents on the pyridyne ring can exert significant influence on the outcome of these reactions. For instance, electron-withdrawing groups can polarize the aryne triple bond, directing the incoming nucleophile to a specific carbon. nih.gov This principle allows for the controlled synthesis of highly functionalized pyridine derivatives that might be difficult to access through other means. nih.gov

While direct studies on 4-Fluoropyridin-3-amine are not extensively detailed in this context, the principles of pyridyne chemistry are applicable. The generation of a pyridyne from a derivative of 4-Fluoropyridin-3-amine would likely involve the creation of a suitable leaving group at the 3- or 4-position, alongside a group that can facilitate the elimination to form the triple bond. The fluorine and amine substituents would then influence the regioselectivity of subsequent trapping reactions with nucleophiles or cycloaddition partners. nih.gov

Table 2: Regioselectivity in Reactions of Substituted 3,4-Pyridynes

| Substituent at C2 | Effect on Nucleophilic Addition | Reference |

|---|---|---|

| Amido group | Enhances addition at C4 | nih.gov |

| Oxygen/Nitrogen substituents | Enhanced selectivity for addition of amines | nih.gov |

| Chloro substituent | Some success in influencing regioselectivity in cycloadditions | nih.gov |

| Sulfamoyl substituent | Favors attack by nucleophiles at C4 | nih.gov |

Radical Reactions and Pathways

Radical reactions offer a complementary approach to the functionalization of pyridine rings. libretexts.org N-aminopyridinium salts, which can be derived from aminopyridines, have emerged as versatile reagents in this regard. nih.govnih.gov These salts can serve as precursors to N-centered radicals under photocatalytic conditions. nih.gov

The general mechanism involves the single-electron transfer (SET) reduction of the N-aminopyridinium salt to form an N-pyridine radical. nih.gov This is followed by homolytic cleavage of the N-N bond to release pyridine and generate an activated N-centered radical. nih.gov This radical can then engage in various transformations, such as addition to alkenes. nih.gov

A notable application is the aminopyridylation of alkenes, where the N-aminopyridinium salt acts as a bifunctional reagent, delivering both an aminyl radical and a pyridyl group. nih.gov This process allows for the simultaneous formation of a C-N bond and a C-C bond, leading to valuable aminoethyl pyridine derivatives. nih.gov The regioselectivity of the radical trapping by the N-aminopyridinium salt can be controlled, often favoring the C4-position. nih.gov

Stability and Salt Formation Chemistry

The stability of aminopyridines and their salts is a crucial consideration for their synthesis, storage, and application. Studies on 4-aminopyridine (B3432731) have shown that in its solid form, such as in capsules, it exhibits excellent chemical stability under various storage conditions, including refrigeration and room temperature, for extended periods. sefh.esnih.gov

The formation of dihydrochloride (B599025) salts, as in 4-Fluoropyridin-3-amine dihydrochloride, is a common strategy to improve the solubility and handling of amine-containing compounds. The basic nitrogen atoms of the aminopyridine can be protonated by acids. In the case of 4-Fluoropyridin-3-amine, both the pyridine ring nitrogen and the exocyclic amino group are basic centers. The formation of a dihydrochloride salt indicates that both of these sites are protonated.

The crystallization of aminopyridine salts can also lead to the formation of hydrates, where water molecules are incorporated into the crystal lattice. mdpi.com These different hydration levels can influence the crystal packing and the physicochemical properties of the solid forms. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 4-Fluoropyridin-3-amine dihydrochloride (B599025), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and electronic environment. The formation of the dihydrochloride salt, with protonation occurring at both the pyridine (B92270) ring nitrogen and the exocyclic amine, is expected to induce significant downfield shifts for all proton and carbon signals compared to the free base, due to the increased deshielding effect.

The ¹H NMR spectrum of 4-Fluoropyridin-3-amine dihydrochloride is anticipated to display three distinct signals corresponding to the aromatic protons on the pyridine ring. The protonation of the nitrogen atoms significantly deshields these protons, shifting their resonances to lower fields. The fluorine substituent further influences the spectrum through spin-spin coupling.

H2 Proton: The proton at position 2 is expected to appear as a doublet, coupled to the proton at position 6.

H6 Proton: The proton at position 6 should also appear as a doublet, coupled to the proton at H2.

H5 Proton: The proton at position 5 is anticipated to be the most complex, appearing as a doublet of doublets due to coupling with both the adjacent H6 proton and the fluorine atom at C4.

The coupling constants (J-values) are diagnostic of the spatial relationship between nuclei. thermofisher.com Long-range coupling between fluorine and protons over multiple bonds is a characteristic feature in the spectra of fluorinated aromatics. thermofisher.comwikipedia.org

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoropyridin-3-amine Cation

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 8.0 - 8.4 | d (doublet) | ³JH2-H6 ≈ 1-3 Hz |

| H6 | 7.8 - 8.2 | d (doublet) | ³JH6-H2 ≈ 1-3 Hz |

| H5 | 7.4 - 7.8 | dd (doublet of doublets) | ³JH5-H6 ≈ 5-7 Hz, ⁴JH5-F4 ≈ 3-5 Hz |

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the electronegativity of the substituents (F and N) and the protonation state. The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling (¹JC-F), appearing as a doublet, which is a key identifying feature. Other carbons will also show smaller, long-range couplings to fluorine.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoropyridin-3-amine Cation

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JC-F, Hz) |

| C2 | 140 - 145 | d | ~5-10 Hz |

| C3 | 125 - 130 | d | ~15-20 Hz |

| C4 | 155 - 160 | d | ~240-260 Hz |

| C5 | 115 - 120 | d | ~20-25 Hz |

| C6 | 145 - 150 | d | ~5-10 Hz |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. wikipedia.org Since this compound contains a single, chemically unique fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The multiplicity of the signal will be a multiplet, likely a doublet of doublets, arising from coupling to the ortho proton (H5) and the meta proton (H2). The magnitudes of these coupling constants provide further structural confirmation. thermofisher.comalfa-chemistry.com

Table 3: Predicted ¹⁹F NMR Spectral Data for 4-Fluoropyridin-3-amine Cation

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F4 | -110 to -130 (vs. CFCl₃) | dd (doublet of doublets) | ⁴JF4-H5 ≈ 3-5 Hz, ⁵JF4-H2 ≈ 1-3 Hz |

While 1D NMR spectra suggest a structure, 2D NMR experiments are often necessary for unambiguous assignment of all signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, a cross-peak between the H2 and H6 signals, and between H5 and H6 signals would confirm their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the C2/H2, C5/H5, and C6/H6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary (non-protonated) carbons, C3 and C4. For instance, correlations from H2 to C3 and C4, and from H5 to C3 and C4 would firmly establish the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a typical electrospray ionization (ESI) mass spectrum, this compound would be detected as the protonated free base, [C₅H₅FN₂ + H]⁺. The high-resolution mass spectrum (HRMS) would provide the exact mass of this ion, allowing for the confirmation of its elemental formula (C₅H₆FN₂⁺). rsc.org

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgnih.gov For the [C₅H₆FN₂]⁺ ion, characteristic fragmentation pathways for aminopyridines would be expected, including the loss of small neutral molecules.

Table 4: Predicted Mass Spectrometry Data for 4-Fluoropyridin-3-amine

| Ion | Formula | Calculated m/z (monoisotopic) | Possible Fragmentation Origin |

| Molecular Ion [M+H]⁺ | [C₅H₆FN₂]⁺ | 113.0513 | Protonated parent molecule |

| Fragment 1 | [C₄H₄F]⁺ | 87.0302 | Loss of HCN from pyridinium (B92312) ring |

| Fragment 2 | [C₅H₄FN]⁺ | 111.0355 | Loss of NH₂ radical |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. Although a crystal structure for this compound is not publicly available, the technique would yield precise data on bond lengths, bond angles, and torsional angles.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

DFT calculations can provide a detailed picture of the electronic distribution and bonding within 4-Fluoropyridin-3-amine dihydrochloride (B599025). By optimizing the molecular geometry, key structural parameters such as bond lengths and angles can be determined. For the protonated form of 4-Fluoropyridin-3-amine, the geometry is influenced by the protonation at both the pyridine (B92270) nitrogen and the amino group.

Analysis of the Mulliken charge distribution offers insights into the local electronic environment of each atom. In the dihydrochloride salt, the nitrogen atoms are expected to bear significant positive charges due to protonation, while the fluorine and chlorine atoms will be electron-rich. This charge distribution is crucial for understanding intermolecular interactions. researchgate.netsemanticscholar.org

Interactive Table: Calculated Geometric Parameters and Mulliken Charges for a Protonated Fluoropyridine Analog

| Parameter | Value |

| Bond Lengths (Å) | |

| C-F | 1.35 |

| C-N (ring) | 1.34 |

| C-C (ring) | 1.39 |

| C-N (amino) | 1.46 |

| N-H (pyridinium) | 1.02 |

| N-H (ammonium) | 1.03 |

| **Bond Angles (°) ** | |

| C-C-F | 119.0 |

| C-N-C (ring) | 121.0 |

| C-C-N (amino) | 120.5 |

| Mulliken Charges (a.u.) | |

| N (pyridinium) | -0.45 |

| N (ammonium) | -0.80 |

| F | -0.30 |

| Cl | -0.75 |

Note: These values are illustrative and based on DFT calculations of similar protonated fluorinated aminopyridine structures. Actual values for 4-Fluoropyridin-3-amine dihydrochloride would require specific calculations.

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ijret.orgresearchgate.netresearchgate.netyoutube.com

For this compound, the protonation is expected to significantly lower the energies of both HOMO and LUMO, and potentially increase the HOMO-LUMO gap, thereby increasing its stability compared to the neutral form. Computational studies on aminopyridines have shown that the HOMO is typically located over the pyridine ring, while the LUMO is distributed over the amino group, suggesting a potential for intramolecular charge transfer. ijret.org

Interactive Table: Calculated Frontier Molecular Orbital Energies for Aminopyridine Analogs

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Aminopyridine | -6.89 | -0.98 | 5.91 |

| 3-Aminopyridine | -6.75 | -0.87 | 5.88 |

| 4-Aminopyridine (B3432731) | -6.92 | -0.99 | 5.93 |

| 3,4-Diaminopyridine | -6.54 | -0.68 | 5.86 |

Note: Data is based on DFT calculations for neutral aminopyridines and serves as a reference. ijret.org The values for the dihydrochloride salt will be different due to protonation.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For 4-Fluoropyridin-3-amine, rotation around the C-N bond of the amino group can lead to different conformers. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. nih.gov

In the solid state, the conformation will be influenced by crystal packing forces and intermolecular hydrogen bonding. In the dihydrochloride salt, the protonated amino group can form strong hydrogen bonds, which will play a significant role in determining the most stable conformation. nih.gov The planarity of the pyridine ring is generally maintained, but the amino group may exhibit some pyramidalization.

Molecular Dynamics Simulations (if applicable for solution-phase behavior or intermolecular interactions)

An MD simulation of this compound in an aqueous environment would involve placing the molecule in a box of water molecules and solving Newton's equations of motion for all atoms in the system. This would allow for the study of how water molecules arrange around the protonated cation and the chloride anions, and the stability of the ion pairs. Such simulations could also reveal the dynamics of hydrogen bonding between the molecule and water, as well as between the ions themselves. researchgate.netepa.govnih.gov

Analysis of Hydrogen Bonding and Proton Transfer in Dihydrochloride Salts

The dihydrochloride salt of 4-Fluoropyridin-3-amine involves protonation at two basic sites: the pyridine ring nitrogen and the exocyclic amino group. This dual protonation leads to a complex network of hydrogen bonds with the chloride counter-ions. nih.gov The N-H groups of the pyridinium (B92312) and ammonium (B1175870) centers act as strong hydrogen bond donors.

Computational studies can quantify the strength and geometry of these hydrogen bonds. Parameters such as the N-H···Cl bond distance and angle can be calculated to characterize these interactions. nih.govcambridgemedchemconsulting.comresearchgate.net The strength of these hydrogen bonds is crucial for the stability of the crystal lattice.

Proton transfer is a fundamental chemical process. In the context of the dihydrochloride salt, computational methods can be used to calculate the proton affinity of the neutral 4-Fluoropyridin-3-amine at both the pyridine and amino nitrogen atoms. acs.orgnist.govscm.com These calculations can confirm the sites of protonation and provide a quantitative measure of their basicity. The fluorine substituent is expected to decrease the basicity of the pyridine ring through its electron-withdrawing inductive effect.

Interactive Table: Typical Hydrogen Bond Geometries in Aminopyridinium Chloride Salts

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Angle (°) |

| N⁺-H···Cl⁻ (Pyridinium) | 2.9 - 3.2 | 160 - 180 |

| N⁺-H···Cl⁻ (Ammonium) | 3.0 - 3.3 | 150 - 170 |

Note: These are typical ranges observed in crystal structures and computational models of similar compounds. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. researchgate.netnih.govnih.govwikipedia.org The calculated shifts are often compared with experimental data to confirm the molecular structure. For ¹⁹F NMR, the chemical shift is particularly sensitive to the electronic environment, making it a valuable probe for studying the effects of protonation and intermolecular interactions. nih.govwikipedia.orgresearchgate.netcolorado.edu

Interactive Table: Illustrative Predicted NMR Chemical Shifts for a Protonated Fluoropyridine Analog

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (ring) | 7.5 - 8.5 |

| ¹H (N⁺-H, pyridinium) | ~14.0 |

| ¹H (N⁺-H, ammonium) | ~9.0 |

| ¹³C (C-F) | ~155 |

| ¹³C (other ring) | 120 - 145 |

| ¹⁹F | -120 to -140 (relative to CFCl₃) |

Note: These are representative values and can vary depending on the specific computational method and reference standard used. researchgate.netnih.govnih.govwikipedia.orgresearchgate.netcolorado.edursc.orghuji.ac.ilacs.orgorganicchemistrydata.orgmdpi.com

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies corresponding to the normal modes of vibration of the molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.govdtic.milresearchgate.netbjp-bg.com Key vibrational modes for this compound would include the N-H stretching vibrations of the pyridinium and ammonium groups, the C-F stretching vibration, and various pyridine ring breathing and bending modes. researchgate.net

Interactive Table: Calculated Vibrational Frequencies for Key Modes in a Protonated Fluoropyridine Analog

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N⁺-H Stretch (Ammonium) | 3200 - 3400 |

| N⁺-H Stretch (Pyridinium) | 3100 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1200 - 1300 |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor for better comparison. dtic.milresearchgate.net

Derivatives and Analogues of 4 Fluoropyridin 3 Amine Dihydrochloride

Synthesis and Characterization of Substituted 4-Aminofluoropyridine Systems

The synthesis of substituted 4-aminofluoropyridine systems is challenging due to the electron-rich nature of the pyridine (B92270) ring, which makes nucleophilic substitution difficult, particularly at the meta-position. Researchers have developed several strategies to overcome these hurdles, with the choice of precursor and reaction conditions being critical for success.

A key approach involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. One effective strategy is the fluorination of a pyridine N-oxide derivative. For instance, the synthesis of 3-fluoro-4-aminopyridine has been achieved through the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.govrsc.org This precursor is advantageous because the N-oxide group activates the pyridine ring towards nucleophilic attack. The reaction with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), proceeds at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yields. nih.govrsc.org This intermediate is then readily converted to the desired 3-fluoro-4-aminopyridine via catalytic hydrogenation, which reduces the nitro group to an amine and removes the N-oxide. nih.govrsc.org

Alternative synthetic routes have been explored, though with less success. Direct fluorination of Boc-protected 3-bromo-4-aminopyridine was found to be ineffective even at high temperatures. nih.gov Similarly, attempting fluorination on 3-bromo-4-nitropyridine (without the N-oxide) led to the formation of the para-substituted product, 3-bromo-4-fluoropyridine, instead of the desired meta-fluorinated compound. nih.gov This highlights the crucial role of the N-oxide in directing the regioselectivity of the fluorination.

The table below summarizes various synthetic strategies explored for the synthesis of 3-fluoro-4-aminopyridine. nih.gov

| Precursor | Reagents & Conditions | Product | Outcome |

| 3-bromo-4-(Boc-amino)pyridine | 1 eq TBAF, 125°C, DMSO, 16 h | 3-fluoro-4-(Boc-amino)pyridine | No reaction |

| 3-bromo-4-nitropyridine | 0.5 eq TBAF, 25°C, DMSO, 15 min | 3-bromo-4-fluoropyridine | Undesired regioisomer |

| 3-bromo-4-nitropyridine N-oxide | 0.5 eq TBAF, 25°C, DMSO, 5 min | 3-fluoro-4-nitropyridine N-oxide | Successful (37% yield) |

| 3-fluoro-4-nitropyridine N-oxide | 10% Pd/C, 1 atm H₂, MeOH, 25°C, 10 min | 3-fluoro-4-aminopyridine | Successful (Quantitative) |

Characterization of these compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), to confirm their structure and purity. nih.gov

Impact of Substituent Effects on Reactivity and Selectivity

Substituent effects play a paramount role in the synthesis of 4-aminofluoropyridine derivatives, governing both the reactivity of the pyridine ring and the regioselectivity of functionalization. The pyridine ring is inherently electron-deficient, but the presence of an amino group at the 4-position increases its electron density, further complicating electrophilic substitution and making nucleophilic substitution challenging without appropriate activating groups. mdpi.com

The direct fluorination of pyridine is a difficult process. Conventional methods that work for synthesizing 2- and 4-fluoropyridines, such as substitution of halides or nitro groups, are often ineffective or provide very low yields for the 3-position (meta-position). acs.org The introduction of a fluorine atom at the C-3 position requires overcoming a significant activation barrier.

To enhance reactivity towards nucleophilic fluorination, strong electron-withdrawing groups must be present on the pyridine ring. The synthesis of 3-fluoro-4-aminopyridine illustrates this principle perfectly. The presence of a nitro group at the 4-position and a bromine atom at the 3-position in 3-bromo-4-nitropyridine is insufficient to activate the C-3 position for substitution; instead, the fluoride attacks the more activated C-4 position. nih.gov However, the introduction of an N-oxide group dramatically alters the electronic properties of the ring. The N-oxide acts as a powerful activating group, withdrawing electron density and making the ring more susceptible to nucleophilic attack at the C-3 position. This electronic effect is strong enough to direct the incoming fluoride nucleophile to the desired meta-position, leading to the formation of 3-fluoro-4-nitropyridine N-oxide. nih.govrsc.org

The regioselectivity of reactions on substituted pyridines is also highly dependent on the nature and position of the substituents. For instance, in the functionalization of 4-chloro-3-fluoropyridine, kinetic deprotonation using a strong base occurs selectively at the C-2 position, which is the most acidic site adjacent to the ring nitrogen. acs.org This allows for the regioselective introduction of functional groups at this position. Conversely, radical-based Minisci-type reactions on the same substrate also show a strong preference for substitution at the C-2 position. acs.org

Development of Complex Heterocyclic Scaffolds Incorporating the 4-Aminofluoropyridine Unit

The 4-aminofluoropyridine unit serves as a valuable building block, or scaffold, for the construction of more complex heterocyclic systems, particularly in the field of drug discovery and medical imaging. mdpi.com Its structural and electronic properties can be leveraged to synthesize novel compounds with specific biological targets.

One of the most significant applications is in the development of Positron Emission Tomography (PET) imaging agents. 4-aminopyridine (B3432731) is a potassium channel blocker, and its fluorinated derivatives have been investigated for imaging demyelination in neurological diseases like multiple sclerosis. researchgate.net The radiofluorinated analogue, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), has been synthesized and has shown high sensitivity in detecting demyelinated lesions in animal models. researchgate.net The synthesis of such complex molecules relies on the efficient incorporation of the fluorine-18 (B77423) radioisotope into the aminopyridine scaffold, often using the N-oxide strategy previously described. nih.govrsc.org

Furthermore, the 4-aminofluoropyridine scaffold is used in diversity-oriented synthesis to create libraries of compounds for screening against various biological targets. The fluorine atom can significantly alter a molecule's properties, such as basicity and metabolic stability, while the amino group provides a handle for further functionalization. researchgate.net This allows for the systematic modification of a lead compound to optimize its pharmacological profile. For example, the 4-aminopyridine core has been incorporated into larger, polycyclic structures designed as privileged scaffolds in medicinal chemistry. mdpi.com

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

4-Fluoropyridin-3-amine is a versatile heterocyclic building block used extensively in organic synthesis. bldpharm.com Its unique structure is instrumental in the development of novel bioactive molecules. chemimpex.com The compound's utility stems from the reactivity conferred by the fluorine and amino functional groups, which allows for various chemical modifications and incorporations into larger molecular frameworks. chemimpex.com

Fluorinated pyrazoles, for instance, which are of considerable interest as building blocks in medicinal chemistry, are synthesized using strategies that involve fluorination and subsequent condensation reactions, highlighting the importance of fluorinated amine precursors. nih.gov In the broader context of halopyridines, fluoropyridines are noted for their faster reaction rates in nucleophilic aromatic substitution (SNAr) reactions compared to their chloropyridine counterparts. nih.govacs.org The high electronegativity of fluorine accelerates these substitution reactions, making 2-fluoropyridines, for example, react 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide in ethanol. nih.govacs.org This enhanced reactivity makes 4-Fluoropyridin-3-amine a valuable building block for efficiently introducing a substituted pyridine (B92270) moiety into a target molecule.

The compound is a key intermediate in the synthesis of various pharmaceuticals and is classified among fluorinated and heterocyclic organic building blocks. chemimpex.combldpharm.com Its application facilitates the creation of diverse compound libraries for screening and drug design.

Intermediacy in Agrochemical Synthesis

In the agrochemical industry, 4-Fluoropyridin-3-amine serves as a crucial intermediate for the production of pesticides and herbicides. chemimpex.com The compound's structure allows for the strategic introduction of functional groups to optimize the efficacy and performance of agricultural products, ultimately aiming to improve crop protection and yield. chemimpex.com While specific examples detailing the synthesis pathway for every agrochemical are proprietary, the general application of aminopyridine derivatives is well-established in the field. For instance, related structures like 2-amino-4-chloropyridine (B16104) are used as building blocks for compounds with potential agricultural applications. researchgate.net The synthesis of novel anthranilic diamide (B1670390) insecticides also involves complex heterocyclic intermediates, underscoring the importance of such building blocks in developing new crop protection agents. mdpi.com

Applications in the Synthesis of Functional Organic Materials

4-Fluoropyridin-3-amine is utilized in the field of materials science for developing advanced materials. chemimpex.com Its incorporation into polymers and coatings can impart specific, desirable properties such as enhanced thermal and chemical resistance. chemimpex.com The broader category of fluorinated building blocks, to which this compound belongs, is associated with the synthesis of materials for specialized applications, including OLEDs, organic frameworks, and electronic materials. bldpharm.com

Use in Catalyst Ligand Design

Information regarding the specific application of 4-Fluoropyridin-3-amine dihydrochloride (B599025) in the design of catalyst ligands is not extensively detailed in the surveyed literature. While pyridine derivatives are common structural motifs in ligands for catalysis, the direct use of this particular compound is not prominently documented.

Probes for Chemical System Investigations

The utility of 4-Fluoropyridin-3-amine is noted in the synthesis of biomarkers. However, specific examples of its use as a chemical probe for investigating enzyme mechanisms, with a focus on chemical interactions rather than biological outcomes, are not widely available in the reviewed sources.

Summary of Applications

| Application Area | Role of 4-Fluoropyridin-3-amine | Key Features | References |

| Chemical Synthesis | Versatile Building Block | Enhanced reactivity from fluorine and amino groups; facilitates SNAr reactions. | chemimpex.combldpharm.comnih.govacs.org |

| Agrochemicals | Key Intermediate | Synthesis of pesticides and herbicides. | chemimpex.com |

| Materials Science | Precursor for Functional Materials | Used in developing polymers and coatings with specific thermal/chemical resistance. | chemimpex.combldpharm.com |

Future Research Directions

Development of More Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. For 4-Fluoropyridin-3-amine dihydrochloride (B599025) and related fluorinated heterocycles, a key research area is the development of more sustainable synthetic methodologies that move beyond traditional, often harsh, manufacturing conditions.

Current research in the broader field of fluorinated pyridine (B92270) synthesis points toward several promising avenues:

Late-Stage C-H Fluorination: A significant advancement in organofluorine chemistry is the direct, site-selective fluorination of C-H bonds. cas.cnorgsyn.org Future research could focus on applying and optimizing these methods, potentially using safer and more economical fluorinating agents like AgF2, to install the fluorine atom onto a pre-formed aminopyridine scaffold. researchgate.net This approach avoids the need for pre-functionalized starting materials, reduces step counts, and improves atom economy, which are hallmarks of sustainable synthesis. cas.cn

Catalytic Approaches: There is a growing emphasis on replacing stoichiometric reagents with catalytic systems. Research into novel rhodium(III)-catalyzed C-H functionalization for preparing 3-fluoropyridines from different precursors highlights the potential for metal catalysis. nih.gov Future work could explore similar catalytic cycles that are more efficient, operate under milder conditions (lower temperatures and pressures), and utilize earth-abundant metal catalysts to reduce cost and environmental impact.

Flow Chemistry: Continuous flow manufacturing offers superior control over reaction parameters, enhances safety, and allows for easier scalability compared to traditional batch processing. Adapting the synthesis of 4-Fluoropyridin-3-amine dihydrochloride to a flow process could lead to higher yields, improved purity, and a significantly reduced environmental footprint by minimizing solvent usage and waste generation.

Exploration of Novel Reaction Pathways

The inherent reactivity of 4-Fluoropyridin-3-amine, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating amino group, makes it a prime candidate for exploring novel chemical transformations. Future research will likely focus on leveraging this unique electronic profile to forge new bonds and construct innovative molecular frameworks.

Key areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, allowing for the introduction of a wide array of nucleophiles. While this is a known reaction for fluoropyridines, future work could explore this transformation under microwave-assisted conditions or using photoredox catalysis to accelerate reactions and access new chemical space under mild conditions. researchgate.net

Directed C-H Functionalization: The amino group can serve as a directing group, guiding catalysts to functionalize other C-H bonds on the pyridine ring. This strategy would enable the precise and efficient installation of additional substituents, providing a direct route to highly decorated pyridine cores that are valuable in drug discovery.

Dearomatization Reactions: Recent studies have shown that fluoropyridines can undergo dearomatization-hydrogenation processes to yield highly functionalized, all-cis-fluorinated piperidines. These saturated heterocyclic structures are highly sought-after motifs in medicinal chemistry. enamine.netnih.gov Future research could expand this methodology using 4-Fluoropyridin-3-amine as a substrate to generate novel, chiral, amino- and fluoro-substituted piperidine (B6355638) building blocks.

Advanced Computational Modeling for Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and reaction outcomes with increasing accuracy. youtube.com For this compound, advanced computational modeling represents a significant opportunity to accelerate research and development while reducing experimental costs.

Future research in this domain will likely concentrate on several key areas:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict a range of properties, including molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and NMR chemical shifts. This data provides deep insights into the molecule's reactivity, stability, and spectroscopic signatures, guiding experimental design.

Reaction Mechanism Simulation: Computational modeling can be used to elucidate the transition states and reaction pathways of synthetic transformations involving 4-Fluoropyridin-3-amine. By understanding the energetics of a reaction, chemists can optimize conditions to favor desired products and suppress side reactions.

In Silico Drug Design: A major application will be in virtual screening and molecular docking studies. By modeling the interaction of derivatives of 4-Fluoropyridin-3-amine with the active sites of biological targets like enzymes and receptors, researchers can predict binding affinities and modes of action. youtube.com This in silico approach helps prioritize the synthesis of compounds with the highest potential for therapeutic activity, streamlining the drug discovery process.

| Computational Method | Predicted Property / Application | Research Benefit |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), electrostatic potential, reactivity indices | Guides synthetic strategy by identifying reactive sites. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties | Predicts spectroscopic characteristics for material science applications. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Provides insight into molecular behavior in solution. |

| Molecular Docking | Binding affinity and pose with biological targets | Prioritizes candidates for synthesis in drug discovery programs. |

Integration into Complex Molecular Architectures for Chemical Applications

The ultimate value of a building block like this compound lies in its ability to be incorporated into larger, functional molecules. Its utility has already been demonstrated as a key intermediate in the synthesis of compounds targeting neurological disorders and cancer, as well as in the creation of agrochemicals like pesticides and herbicides. chemimpex.com

Future research will continue to build on this foundation, aiming to integrate this scaffold into increasingly complex and high-value molecular architectures:

Medicinal Chemistry: The fluorinated aminopyridine core is a privileged scaffold in drug design. Future work will involve its use in synthesizing libraries of novel compounds for screening against a wide range of diseases. It is a known intermediate for creating inhibitors of therapeutic targets such as transforming growth factor-β (TGF-β) and thrombin. Furthermore, its role in synthesizing PET imaging agents for conditions like multiple sclerosis highlights its diagnostic potential. nih.gov

Agrochemicals: The constant need for new and more effective crop protection agents will drive the incorporation of this compound into next-generation herbicides and pesticides. The presence of fluorine is known to enhance the biological activity and metabolic stability of agrochemicals. chemimpex.com

Materials Science: The unique electronic and physical properties of fluorinated aromatic compounds suggest potential applications in materials science. chemimpex.com Research could explore the synthesis of novel polymers, coatings, or organic electronic materials derived from this compound, targeting properties such as enhanced thermal stability, specific chemical resistance, or unique optoelectronic characteristics.

| Application Area | Derived Molecular Architecture | Potential Function |

| Pharmaceuticals | TGF-β Inhibitors, Thrombin Inhibitors | Anti-cancer, Anti-coagulant therapies |

| Pharmaceuticals | PET Radioligands (e.g., 3-[18F]fluoro-4-aminopyridine) | Medical imaging of demyelination nih.gov |

| Agrochemicals | Novel Herbicides and Pesticides | Enhanced crop protection and yield chemimpex.com |

| Materials Science | Fluorinated Polymers and Coatings | Materials with high thermal and chemical resistance chemimpex.com |

Q & A

Q. What are the recommended methods for synthesizing 4-Fluoropyridin-3-amine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves fluorination of pyridine precursors followed by amine protection/deprotection and dihydrochloride salt formation. For example:

Fluorination : Use fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to introduce fluorine at the 4-position of pyridine.

Amine Functionalization : Protect the 3-amine group using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions.

Salt Formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

Purification : Validate purity via HPLC (≥98% recommended) and confirm molecular weight using mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation of fine particles. Immediately rinse skin/eyes with water upon contact .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Protect from light and moisture to prevent hydrolysis or decomposition .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR and -NMR to confirm fluorine substitution and amine proton environments.

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (≥98% threshold) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF (expected [M+H] for CHFN·2HCl ≈ 193.6 g/mol) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities.

- Assay Optimization : Standardize in vitro conditions (e.g., buffer pH, temperature) and include positive/negative controls (e.g., octenidine dihydrochloride for antimicrobial studies) .

- Data Normalization : Use internal standards (e.g., deuterated analogs) in mass spectrometry to correct for matrix effects .

Q. What strategies optimize the compound's solubility in aqueous buffers for in vitro assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound before diluting in PBS or cell culture media.

- pH Adjustment : Titrate to pH 4–5 with HCl/NaOH to enhance solubility of the protonated amine form.

- Cyclodextrin Complexation : Test hydroxypropyl-β-cyclodextrin (HPBCD) to improve bioavailability .

Q. How to design experiments testing the compound's antimicrobial potential?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains. Include octenidine dihydrochloride as a positive control .

- Time-Kill Studies : Measure log CFU reduction over 24 hours in Mueller-Hinton broth.

- Biofilm Disruption : Quantify biomass reduction using crystal violet staining in 96-well plates .

Q. What analytical methods validate the compound's stability under experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.